Welcome to the BenchChem Online Store!
molecular formula C16H17NO2S B8717729 Methyl 2-(((2-amino-4-methylphenyl)thio)methyl)benzoate

Methyl 2-(((2-amino-4-methylphenyl)thio)methyl)benzoate

Cat. No. B8717729
M. Wt: 287.4 g/mol
InChI Key: OONKTFLAOLXQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09328067B2

Procedure details

Following General Procedure L, the title compound (567 mg, 85%) was prepared from methyl 2-(((4-methyl-2-nitrophenyl)thio)methyl)benzoate (741 mg, 2.34 mmol), Zn (3.7 g, 58.44 mmol) and saturated aqueous NH4Cl (1 ml) in MeOH (20 ml).
Name
methyl 2-(((4-methyl-2-nitrophenyl)thio)methyl)benzoate
Quantity
741 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.7 g
Type
catalyst
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][C:10]2[CH:19]=[CH:18][CH:17]=[CH:16][C:11]=2[C:12]([O:14][CH3:15])=[O:13])=[C:4]([N+:20]([O-])=O)[CH:3]=1.[NH4+].[Cl-]>CO.[Zn]>[NH2:20][C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][C:5]=1[S:8][CH2:9][C:10]1[CH:19]=[CH:18][CH:17]=[CH:16][C:11]=1[C:12]([O:14][CH3:15])=[O:13] |f:1.2|

Inputs

Step One
Name
methyl 2-(((4-methyl-2-nitrophenyl)thio)methyl)benzoate
Quantity
741 mg
Type
reactant
Smiles
CC1=CC(=C(C=C1)SCC1=C(C(=O)OC)C=CC=C1)[N+](=O)[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
3.7 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C)SCC1=C(C(=O)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 567 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.